![molecular formula C14H16F2O3 B1325279 8-(2,4-Difluorophenyl)-8-oxooctanoic acid CAS No. 898766-31-9](/img/structure/B1325279.png)
8-(2,4-Difluorophenyl)-8-oxooctanoic acid
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Overview
Description
“8-(2,4-Difluorophenyl)-8-oxooctanoic acid” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . The compound seems to have a carboxylic acid group (-COOH) and a phenyl group (a ring of 6 carbon atoms) with two fluorine atoms attached to it .
Molecular Structure Analysis
The compound likely has a planar phenyl ring due to the sp2 hybridization of the carbon atoms in the ring. The presence of the electronegative fluorine atoms could introduce some interesting electronic effects .Physical And Chemical Properties Analysis
Based on its structure, “this compound” is likely a solid at room temperature . The presence of the carboxylic acid group suggests that it should be somewhat polar and might therefore have some solubility in polar solvents .Scientific Research Applications
Analgesic-Antiinflammatory Applications
- A related compound, 5-(2,4-Difluorophenyl)salicylic acid, demonstrated notable efficacy and safety as an analgesic and anti-inflammatory agent. This indicates potential applications in pain and inflammation management (Hannah et al., 1978).
Medium Chain Fatty Acid Metabolism
- The use of 8-Cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid in evaluating medium chain fatty acid metabolism in the liver suggests its potential in metabolic studies and diagnostics (Lee et al., 2004).
Antibacterial Properties
- Arylfluoroquinolones with 2,4-Difluorophenyl substitutions showed high antibacterial potency, indicating potential in developing new antibacterial agents (Chu et al., 1987).
Oxidative DNA Damage
- 2,4-Dichlorophenoxyacetic acid, a related compound, has been investigated for potential oxidative stress induction, crucial in understanding its safety and environmental impact (Lerro et al., 2020).
Organocatalysis
- Imidazol-1-yl-acetic acid was used as a novel green bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes, showing potential in green chemistry and sustainable synthesis processes (Nazari et al., 2014).
Environmental Impact and Degradation
- Studies on fluoroalkylsilane substances, including compounds like 8:2 polyfluoroalkyl trimethoxysilane, provide insights into environmental impact and degradation pathways of related compounds (Zhu et al., 2019).
Vesicle Formation and Prebiotic Chemistry
- The photochemistry of 2-oxooctanoic acid, leading to the synthesis of double-tailed surfactants and vesicle formation, is significant for understanding membrane evolution and prebiotic chemistry (Griffith et al., 2014).
Future Directions
Mechanism of Action
- The primary targets of 8-(2,4-Difluorophenyl)-8-oxooctanoic acid are not explicitly mentioned in the available literature. However, its actions appear to be associated with the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
- In SM coupling, oxidative addition occurs with electrophilic organic groups, leading to the formation of new carbon–carbon bonds. Transmetalation, on the other hand, involves nucleophilic organic groups transferring from boron to palladium .
- Its molecular weight is approximately 186.16 g/mol , which influences its bioavailability and tissue distribution.
Target of Action
Mode of Action
Pharmacokinetics
properties
IUPAC Name |
8-(2,4-difluorophenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O3/c15-10-7-8-11(12(16)9-10)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNOQBIPRMRFKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645332 |
Source
|
Record name | 8-(2,4-Difluorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-31-9 |
Source
|
Record name | 8-(2,4-Difluorophenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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